molecular formula C18H24N4O3 B2818268 1-(4-butoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea CAS No. 1797175-20-2

1-(4-butoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Cat. No. B2818268
CAS RN: 1797175-20-2
M. Wt: 344.415
InChI Key: ADEBWQJPWHSSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-butoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is also known as Pyrimidinyl-urea or PNU-74654. In

Scientific Research Applications

Synthesis and Evaluation of Antioxidant Activity

A study by George et al. (2010) detailed the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives, focusing on their antioxidant activity. The study illustrates the chemical process involving urea derivatives and evaluates the compounds' efficacy as antioxidants.

Heterocyclic Hydroxylamine Derivatives

Research by Zvilichovsky (1968) synthesized and analyzed the properties of 1-(2-Oxopyrimidino) oxyacetic acid and 1-hydroxy-2-oxopyrimidine from urea derivatives. This study contributes to understanding the dissociation constants, IR, and UV spectra of these compounds, highlighting their chemical behavior and potential applications.

Pyrimidine Derivatives

A study conducted by Yamanaka et al. (1979) explored the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate, leading to the creation of pyrimidine derivatives with potential for further chemical application and synthesis pathways.

Antimicrobial Activities

Sharma et al. (2004) synthesized and assessed the antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones. This research demonstrates how derivatives of urea can be utilized in developing compounds with potential antibacterial properties.

Cyclodextrin Complexation and Molecular Devices

Research by Lock et al. (2004) focused on the complexation of stilbene derivatives with cyclodextrin and their self-assembly into molecular devices. It illustrates the versatile applications of urea derivatives in creating complex molecular structures with potential for technological applications.

properties

IUPAC Name

1-(4-butoxyphenyl)-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-3-4-11-25-16-7-5-15(6-8-16)21-18(24)20-9-10-22-13-19-12-14(2)17(22)23/h5-8,12-13H,3-4,9-11H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEBWQJPWHSSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCCN2C=NC=C(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-butoxyphenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

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